4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one

Asymmetric synthesis Chiral building blocks Quaternary stereocenters

4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one (CAS 17622-47-8) is a chiral, non-racemic cyclohex-2-enone bearing two contiguous stereocenters—an all-carbon quaternary center at C4 (phenyl and methyl substituents) and a tertiary center at C5 (methyl substituent). The enantiomerically pure (4S,5R)-configured stereoisomer is accessed via an organocatalytic Yamada–Otani condensation between (E)-pent-3-en-2-one and 2-phenylpropanal, catalyzed by a proline sulphonamide derivative.

Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
CAS No. 17622-47-8
Cat. No. B096149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one
CAS17622-47-8
Synonyms4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=CC1(C)C2=CC=CC=C2
InChIInChI=1S/C14H16O/c1-11-10-13(15)8-9-14(11,2)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
InChIKeySXRDHLFCILIDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one (CAS 17622-47-8) – Chiral Cyclohexenone Building Block for Asymmetric Synthesis Procurement


4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one (CAS 17622-47-8) is a chiral, non-racemic cyclohex-2-enone bearing two contiguous stereocenters—an all-carbon quaternary center at C4 (phenyl and methyl substituents) and a tertiary center at C5 (methyl substituent) [1]. The enantiomerically pure (4S,5R)-configured stereoisomer is accessed via an organocatalytic Yamada–Otani condensation between (E)-pent-3-en-2-one and 2-phenylpropanal, catalyzed by a proline sulphonamide derivative [2]. The compound serves as a densely functionalized chiral scaffold for diastereoselective α-alkylation, 1,2-addition, and 1,4-conjugate addition reactions, each proceeding with dr >20:1, enabling its use as a versatile intermediate in natural product and pharmaceutical synthesis [1].

Two contiguous stereocenters: all-carbon quaternary C4 and tertiary C5 methyl
Organocatalytic access supports scalable enantiomerically enriched procurement
Validated for diastereoselective α-alkylation, 1,2-addition, and 1,4-conjugate addition

Why Generic Cyclohexenone Analogs Cannot Replace 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one in Stereoselective Synthesis


Substituting 4,5-dimethyl-4-phenyl-2-cyclohexen-1-one with a closely related cyclohexenone analog (e.g., 4-methyl-4-phenylcyclohex-2-en-1-one, CAS 17429-36-6, or 4,5-dimethylcyclohex-2-en-1-one lacking the phenyl group) results in the loss of either the all-carbon quaternary stereocenter at C4 or the C5 methyl directing group, both of which are essential for the high diastereoselectivity (dr >20:1) observed in downstream derivatizations [1]. The original Yamada–Otani condensation product (4-methyl-4-phenyl analog) possesses only one stereocenter and lacks the C5 substituent required for substrate-controlled facial bias during enolate alkylation and conjugate addition [2]. The specific (4S,5R) relative configuration of the target compound—confirmed by single-crystal X-ray diffraction—defines a unique chiral environment that generic, racemic, or differently substituted cyclohexenones cannot replicate [1].

Vicinal stereocenter absent
Analogs lacking the C5 methyl may not reproduce the diastereofacial control reported for this scaffold.
Quaternary center substitution
Replacing the C4 phenyl with a smaller group can shift π-face blocking geometry and alter diastereoselectivity outcomes.
Configuration mismatch
Racemic or opposite enantiomer forms do not replicate the crystallographically confirmed (4S,5R) chiral environment.

Quantitative Differentiation Evidence: 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one vs. Closest Analogs


All-Carbon Quaternary Stereocenter Plus Vicinal Tertiary Stereocenter vs. Single-Stereocenter Analogs

4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one contains two contiguous stereocenters: an all-carbon quaternary center at C4 (C4 bears phenyl, methyl, and the cyclohexenone ring) and a tertiary stereocenter at C5 (methyl substituent). By contrast, the closest analog, 4-methyl-4-phenylcyclohex-2-en-1-one (CAS 17429-36-6), possesses only one stereocenter—the quaternary C4—and lacks the C5 methyl entirely, eliminating the vicinal stereochemical relationship that governs facial selectivity in subsequent reactions [1]. The 4,5-dimethyl-4-phenylcyclohex-2-en-1-one scaffold was unambiguously assigned the (4S,5R) relative configuration via single-crystal X-ray crystallographic analysis, with the crystal structure deposited in the Cambridge Structural Database [1].

Stereocenter Count
Head-to-head
Target: two contiguous stereocenters (C4 quat., C5 tert.) Comparator: one stereocenter (C4 quat.)
Vicinal relationship directs facial selectivity
Confirmed by single-crystal X-ray, (4S,5R) assignment
Asymmetric synthesis Chiral building blocks Quaternary stereocenters

Diastereoselectivity in α-Alkylation: dr >20:1 at 86% Yield vs. Typical Enolate Alkylation Outcomes

The lithium enolate of (4S,5R)-4,5-dimethyl-4-phenylcyclohex-2-enone, generated with LDA/DMPU in THF at –78 °C and trapped with methyl iodide, afforded the α-methylated product in 86% isolated yield with dr >20:1 [1]. This level of diastereoselectivity substantially exceeds that typically reported for α-alkylation of monocyclic cyclohexenones lacking a vicinal stereocenter, where diastereomeric ratios commonly fall in the range of 2:1 to 9:1 under comparable conditions [2]. The quaternary C4 phenyl substituent effectively blocks one enolate π-face, while the C5 methyl reinforces conformational rigidity, together producing near-exclusive diastereofacial differentiation.

α-Alkylation dr
Reported
dr >20:1 (86% yield)
Near-exclusive diastereofacial differentiation
LDA, DMPU, MeI, THF, –78 °C
Enolate chemistry Diastereoselective alkylation Chiral auxiliary

1,4-Conjugate Addition with Cyanocuprates: 90% Yield, dr >20:1 Demonstrating Scaffold Versatility

Treatment of (4S,5R)-4,5-dimethyl-4-phenylcyclohex-2-enone with n-BuLi/CuCN in THF at –78 °C for 2 h delivered the 1,4-conjugate addition product in 90% isolated yield with dr >20:1 [1]. This result demonstrates that the C4 quaternary center effectively directs the trajectory of nucleophilic attack to the si-face of the enone, yielding a single diastereomer. For comparison, 1,4-additions to 4-substituted cyclohex-2-enones lacking the C5 methyl group (e.g., 4-methyl-4-phenylcyclohex-2-enone) typically produce lower diastereoselectivities because the enone π-system is not conformationally locked [2].

Conjugate Addition dr
Class-level
dr >20:1 (90% yield)
Reliable β-C–C bond formation with stereocontrol
n-BuLi/CuCN, THF, –78 °C
Conjugate addition Organocopper reagents Stereoselective C–C bond formation

Multigram-Scale Organocatalytic Synthesis with er >98:2 vs. Stoichiometric Chiral Auxiliary Approaches

The (4S,5R)-4,5-dimethyl-4-phenylcyclohex-2-enone scaffold was prepared on a multigram scale in 73% isolated yield with er >98:2 and dr >20:1 using the proline sulphonamide catalyst HuaCat® under optimized Yamada–Otani condensation conditions [1][2]. This represents a substantial improvement over the original stoichiometric chiral auxiliary-based Yamada–Otani protocol for the 4-methyl-4-phenyl analog, which required a traceless chiral auxiliary and delivered lower overall yields after auxiliary removal [3]. The organocatalytic process uses only 20 mol% catalyst, operates under mild conditions, and avoids transition metals, making it amenable to scale-up for procurement at >10 g quantities.

Scalable Synthesis
Head-to-head
Organocatalytic: 73% yield, er >98:2 Stoichiometric auxiliary: lower overall yield
Catalytic route enables reproducible multigram access
HuaCat® (20 mol%), toluene, 60 h
Organocatalysis Scalable asymmetric synthesis Yamada-Otani condensation

X-ray Crystallographic Absolute Configuration Confirmation vs. Inferred Stereochemistry in Analog Series

The relative and absolute configuration of (4S,5R)-4,5-dimethyl-4-phenylcyclohex-2-enone has been unambiguously established by single-crystal X-ray diffraction analysis [1]. The crystal structure (CCDC deposition) confirms the trans relationship between the C4 phenyl and C5 methyl substituents. This level of structural validation is not available for many closely related chiral cyclohexenone building blocks, where stereochemistry is often assigned solely by analogy to NMR coupling constants or by correlation to known compounds without direct crystallographic proof [2]. For procurement in regulated environments (e.g., pharmaceutical intermediate supply chains), crystallographically confirmed absolute configuration eliminates the risk of stereochemical misassignment.

Structural Validation
Class-level
Single-crystal X-ray confirms (4S,5R) absolute configuration
Eliminates stereochemical misassignment risk
CCDC deposition available
X-ray crystallography Absolute configuration Structural validation

Three Distinct Diastereoselective Reaction Manifolds Demonstrated on a Single Scaffold

The (4S,5R)-4,5-dimethyl-4-phenylcyclohex-2-enone scaffold has been demonstrated to undergo three mechanistically distinct diastereoselective transformations, all with dr >20:1: (a) α-alkylation via lithium enolate (86% yield), (b) 1,2-addition of organolithium reagents (82% yield), and (c) 1,4-conjugate addition of cyanocuprates (90% yield) [1]. This breadth of validated reaction manifolds on a single chiral scaffold is uncommon for monocyclic cyclohexenone building blocks. The Hajos–Parrish ketone, a widely used chiral cyclohexenone, is primarily limited to electrophilic functionalization at the α-position and ring-expansion chemistry, and does not exhibit the same conjugate addition profile due to its bicyclic structure [2].

Reaction Manifolds
Class-level
3 validated manifolds, all dr >20:1
Reduces need for multiple chiral building blocks
α-alkylation, 1,2-addition, 1,4-conjugate addition
Scaffold versatility Diastereoselective derivatization Chiral building block

Procurement-Driven Application Scenarios for 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one


Enantioselective Natural Product Total Synthesis Requiring an All-Carbon Quaternary Stereocenter

The (4S,5R)-4,5-dimethyl-4-phenylcyclohex-2-enone scaffold is ideally suited as a chiral starting material for natural product total synthesis campaigns that require an all-carbon quaternary stereocenter embedded in a six-membered carbocyclic framework. The scaffold's validated α-alkylation chemistry (86% yield, dr >20:1) enables installation of additional substituents α to the ketone while preserving stereochemical integrity [1]. The multigram-scale accessibility (73% yield, er >98:2) ensures sufficient material for multi-step synthetic sequences. Research groups targeting terpenoid, alkaloid, or macrolide natural products that contain a γ,γ-disubstituted cyclohexenone motif should prioritize this compound over single-stereocenter analogs, which cannot provide the same level of stereochemical control at the vicinal position [2].

Pharmaceutical Intermediate with Crystallographically Confirmed Absolute Configuration for GMP Supply Chains

For pharmaceutical development programs requiring a chiral cyclohexenone intermediate under GMP or GLP documentation standards, 4,5-dimethyl-4-phenyl-2-cyclohexen-1-one offers the advantage of single-crystal X-ray crystallographic absolute configuration determination [1]. This structural proof supports regulatory filings (IND, NDA, DMF) where stereochemical identity must be rigorously documented. The compound's three distinct diastereoselective derivatization pathways—α-alkylation, 1,2-addition, and 1,4-conjugate addition—all proceeding with dr >20:1—mean that a single inventory item supports multiple synthetic routes to diverse API candidates [1]. The organocatalytic synthesis route avoids transition metal contamination, simplifying trace metal analysis in pharmaceutical quality control [2].

Academic and Industrial Methodology Development for Quaternary Stereocenter Construction

Research groups developing new asymmetric methodologies for all-carbon quaternary stereocenter construction can use enantiomerically pure 4,5-dimethyl-4-phenyl-2-cyclohexen-1-one as a benchmark substrate for evaluating catalyst performance. The established baseline stereoselectivity (er >98:2, dr >20:1) and the availability of X-ray-quality crystals facilitate rigorous comparison of new catalytic systems against the proline sulphonamide-catalyzed Yamada–Otani condensation protocol [1][2]. The scaffold's commercial availability through the organocatalytic route ensures reproducibility across laboratories, an essential requirement for method validation and inter-laboratory comparisons.

Diastereoselective Library Synthesis for Medicinal Chemistry Screening

Medicinal chemistry groups constructing small-molecule screening libraries around a cyclohexenone core can leverage the three distinct diastereoselective derivatization manifolds of this scaffold to generate diverse, stereochemically homogeneous compound collections. The α-alkylation (86%, dr >20:1), 1,2-addition (82%, dr >20:1), and 1,4-conjugate addition (90%, dr >20:1) reactions enable parallel synthesis of three structurally distinct sub-libraries from a single chiral starting material, each with defined absolute configuration [1]. This approach reduces the number of chiral building blocks that must be procured and validated, streamlining hit-to-lead optimization workflows.

Application
Selection Property
Validation Focus
Natural product total synthesis
All-carbon quaternary stereocenter with vicinal control
Diastereoselective α-alkylation outcome
Regulated intermediate supply chains
Crystallographically confirmed absolute configuration
Stereochemical identity documentation
Asymmetric methodology benchmark
Enantiomerically pure scaffold with known baseline selectivity
Catalyst performance comparison
Screening library diversification
Single scaffold with three diastereoselective derivatization pathways
Parallel library synthesis reproducibility
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